3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
3-ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with the molecular formula C13H16O It belongs to the class of benzoannulenes, which are characterized by a benzene ring fused to a cycloheptene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethylcyclohexanone with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts acylation mechanism, leading to the formation of the desired benzoannulene structure.
Industrial Production Methods
Industrial production of 3-ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Lacks the ethyl group at the 3-position, which may affect its reactivity and biological activity.
- 3-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Contains a bromine atom, which can influence its chemical properties and potential applications.
- 2-amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Features an amino group, which can alter its reactivity and interactions with biological targets.
Uniqueness
3-ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and potential applications. This structural modification can enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16O |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-ethyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H16O/c1-2-10-7-8-11-5-3-4-6-13(14)12(11)9-10/h7-9H,2-6H2,1H3 |
InChI Key |
SAMNQQVOEJDNJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CCCCC2=O)C=C1 |
Origin of Product |
United States |
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